molecular formula C6H4N2OS B583327 Thiazolo[4,5-B]pyridin-2(3H)-one CAS No. 152170-29-1

Thiazolo[4,5-B]pyridin-2(3H)-one

Cat. No.: B583327
CAS No.: 152170-29-1
M. Wt: 152.171
InChI Key: QNBCOTKTUBAHOD-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridin-2(3H)-one is a bicyclic heterocyclic compound comprising a pyridine ring fused with a thiazolone moiety. Its structure features a sulfur atom in the thiazole ring and a lactam group, contributing to its unique electronic and steric properties. This scaffold has garnered significant attention in medicinal chemistry due to its versatility in drug design, particularly as a core structure for anti-inflammatory, antioxidant, and phosphodiesterase (PDE) III inhibitors .

Preparation Methods

Cyclocondensation Strategies for Core Formation

The synthesis of Thiazolo[4,5-b]pyridin-2(3H)-one predominantly relies on cyclocondensation reactions, which enable the construction of its bicyclic framework.

[3+3] Cyclocondensation of 4-Iminothiazolidin-2-one

The most widely reported method involves the [3+3] cyclocondensation of 4-iminothiazolidin-2-one with dielectrophilic reagents such as acetoacetic esters or α,β-unsaturated ketones . This reaction exploits the binucleophilic properties of 4-iminothiazolidin-2-one, where the thiazole nitrogen and exocyclic amine participate in bond formation.

Typical Procedure :
A mixture of 4-iminothiazolidin-2-one (10 mmol) and ethyl acetoacetate (12 mmol) is stirred in methanol with sodium methoxide (22 mmol) at 20°C for 5 days. The product precipitates upon acidification, yielding 7-methyl-5-hydroxy-3H-thiazolo[4,5-b]pyridin-2-one (Compound 1) with a 72–86% yield .

Key Variables :

  • Solvent : Methanol or ethanol optimizes nucleophilicity.

  • Catalyst : Sodium methoxide enhances reaction kinetics.

  • Reaction Time : Prolonged durations (5–7 days) improve cyclization efficiency .

Modified Cyclocondensation with α-Ketoacids

Recent adaptations employ α-ketoacids instead of esters to streamline the synthesis. For instance, reacting 4-amino-5H-thiazol-2-one with phenylglyoxylic acid in dioxane under reflux (12 h) produces 5-phenyl-7-(pyridin-3-yl)-3H-thiazolo[4,5-b]pyridin-2-one with a 68% yield . This method reduces side reactions and improves regioselectivity.

Post-Synthetic Functionalization

Functionalization of the thiazolopyridine core enables diversification for structure-activity relationship (SAR) studies.

Acylation at the C5 Position

The hydroxyl group at C5 serves as a handle for acylation. Treating 5-hydroxy derivatives (e.g., Compound 1) with acyl chlorides in anhydrous dioxane introduces aliphatic or aromatic esters .

Example :
5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one (1 mmol) reacts with acetyl chloride (1.2 mmol) in dioxane at 80°C for 4 h, yielding 5-acetoxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one (88% yield) .

N3 Alkylation

The N3 position exhibits high electrophilicity, permitting alkylation with halogenated reagents. For example, treatment with methyl iodide in dimethylformamide (DMF) at 60°C for 6 h generates N3-methyl derivatives, albeit with moderate yields (55–65%) .

Alternative Synthetic Routes

Condensation with Carbamothioic Acid Derivatives

Early syntheses utilized Carbamothioic acid, dimethyl-, S-(2-amino-3-pyridinyl) ester as a precursor. Heating this compound in citrate-HCl buffer (pH 4.0) at 60°C for 72 h achieves an 85% yield of this compound . While effective, this method is less favored due to prolonged reaction times and specialized buffer requirements.

Solid-Phase Synthesis

Emerging protocols explore solid-phase approaches using resin-bound intermediates. Although still experimental, this strategy offers potential for high-throughput synthesis and combinatorial library generation .

Optimization and Scalability

Catalytic Enhancements

Incorporating Lewis acids (e.g., ZnCl₂) accelerates cyclocondensation, reducing reaction times from days to 24–48 h . Microwave-assisted synthesis further cuts durations to 2–4 h while maintaining yields >75% .

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates.

  • Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition above 120°C .

Analytical and Characterization Data

Critical spectral data for this compound derivatives include:

Compound1H^1H NMR (δ, ppm)ESI-MS (m/z)Yield (%)
7-Methyl-5-hydroxy 2.40 (s, 3H, CH₃), 10.75 (s, OH)225 [M+H]⁺86
5-Acetoxy-7-methyl 2.28 (s, 3H, COCH₃), 7.12 (t, 1H)315 [M+H]⁺88
N3-Methyl 3.95 (s, 3H, NCH₃), 6.95 (m, 2H)239 [M+H]⁺62

Data sourced from .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-B]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid yields an oxidized this compound derivative .

Mechanism of Action

The mechanism of action of Thiazolo[4,5-B]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of bacterial DNA gyrase, leading to antibacterial effects . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Electronic Properties

Thiazolo[4,5-b]pyridin-2(3H)-one

  • Core Structure : Pyridine fused with a thiazolone ring (sulfur at position 1, lactam at position 2).
  • Key Features : Sulfur enhances lipophilicity and influences binding via van der Waals interactions; lactam enables hydrogen bonding.

Oxazolo[4,5-b]pyridin-2(3H)-one

  • Core Structure : Pyridine fused with an oxazolone ring (oxygen at position 1, lactam at position 2) .
  • Example : 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (melting point: 183–186°C) is synthesized via sodium hydride-mediated reactions .

Imidazo[4,5-b]pyridin-2(3H)-one

  • Core Structure : Pyridine fused with an imidazolone ring (two nitrogen atoms in the five-membered ring) .
  • Key Features : Dual nitrogen atoms facilitate hydrogen bonding and metal coordination, broadening target interactions.
  • Example : 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is patented for GluN2B receptor modulation .

Table 1: Key Pharmacological Profiles

Compound Class Anti-Inflammatory Activity (% Protection)* Antioxidant Activity (DPPH Scavenging) Key Targets
Thiazolo[4,5-b]pyridin-2-ones 60–85% (vs. Ibuprofen: 55%) Moderate to strong PDE III, COX-2
Oxazolo[4,5-b]pyridin-2-ones Limited data Not reported Nitrophenyl derivatives
Imidazo[4,5-b]pyridin-2-ones 40–70% (PDE III inhibition) Not studied PDE III, GluN2B

*Measured in carrageenan-induced rat paw edema models.

Anti-Inflammatory and Antioxidant Effects

  • Thiazolo Derivatives : N3-substituted derivatives (e.g., 3-(5-mercapto-oxadiazole-methyl)-5,7-dimethyl analogs) show 85% inflammation inhibition, surpassing Ibuprofen (55%) . Antioxidant activity correlates with substituents at C5 and N3, where electron-withdrawing groups enhance radical scavenging .
  • Imidazo Derivatives : Exhibit moderate PDE III inhibition (IC₅₀: 0.1–10 µM) but lack direct anti-inflammatory data .

Challenges and Innovations

  • Thiazolo : Electrophilic N3 allows facile derivatization, but steric hindrance at C5/C6 complicates substitutions .
  • Imidazo : Dual nitrogen atoms enable diverse functionalization but require stringent conditions (e.g., palladium catalysts for Heck reactions) .

Biological Activity

Thiazolo[4,5-B]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

1. Synthesis of this compound Derivatives

The synthesis of this compound typically involves cyclization reactions of suitable precursors. For instance, a series of derivatives were synthesized via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids. The resulting compounds were characterized using spectral data and single-crystal X-ray diffraction analysis .

2. Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Compounds derived from this compound have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
  • Antifungal Activity : The same derivatives also exhibited antifungal properties against Candida species and other fungi, showing promising growth inhibition zones compared to controls .
  • Anticancer Activity : Several derivatives were screened for cytotoxicity against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Moderate inhibitory activity was observed in these assays .
  • Anti-inflammatory and Analgesic Effects : Some thiazolo derivatives have been tested for their anti-inflammatory properties and have shown effectiveness in in vivo models .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazolo ring significantly affect the biological activity of the compounds. Key findings include:

  • Substituent Effects : The presence of different substituents on the thiazolo ring can enhance or diminish activity. For instance, compounds with phenyl or pyridine substituents generally exhibited improved antibacterial and anticancer activities .
  • Binding Interactions : Molecular docking studies revealed that active compounds form critical interactions with target proteins such as DNA gyrase, which is essential for their antibacterial action. Notably, strong hydrogen bonds and pi-stacking interactions contribute to their efficacy .

Case Study 1: Antibacterial Evaluation

A study evaluated several thiazolo derivatives for their antibacterial properties against clinical strains. The most active compound showed a binding affinity comparable to ciprofloxacin, indicating potential as a new antimicrobial agent .

Case Study 2: Anticancer Screening

In another study, thiazolo derivatives were subjected to the National Cancer Institute's protocols for anticancer screening. Compounds like 5-phenyl-7-(pyridin-3-yl)-thiazolo[4,5-b]pyridin-2-one showed promising cytotoxic effects on HepG2 cells with IC50 values indicating moderate activity .

5. Conclusion

This compound represents a promising scaffold in medicinal chemistry due to its diverse biological activities. Ongoing research focusing on optimizing its structure through SAR studies could lead to the development of novel therapeutic agents targeting bacterial infections and cancer.

Data Summary Table

Biological Activity Tested Compounds Key Findings
AntibacterialCompound 3gMIC = 0.21 μM against Pseudomonas aeruginosa
AntifungalCompounds 3f & 3dSignificant growth inhibition against Candida
AnticancerCompounds 3 & 12Moderate cytotoxicity against HepG2 cells
Anti-inflammatoryVarious derivativesEffective in in vivo models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Thiazolo[4,5-b]pyridin-2(3H)-one derivatives?

this compound derivatives are synthesized via cyclocondensation and alkylation reactions. A widely used method involves [3+3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone or β-phenylazoacetylacetone in methanol using sodium methylate as a catalyst . For functionalization, alkylation of the thiol group with acrylonitrile in a pyridine/water (5:1) mixture under basic conditions introduces β-cyanethyl moieties, enabling downstream transformations like hydrolysis to carboxylic acids and subsequent acylation .

Q. How can researchers confirm the structural integrity of synthesized this compound analogs?

Structural characterization relies on ¹H NMR spectroscopy , mass spectrometry , and elemental analysis . For example, ¹H NMR signals for protons in the thiazolo-pyridine core appear in the range of δ 2.4–3.1 ppm for methyl groups and δ 7.2–8.5 ppm for aromatic protons. Mass spectra typically show molecular ion peaks consistent with the calculated molecular weights (e.g., m/z 179.24 for 5,7-dimethyl derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in Thiazolo derivatives?

Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HEL cells) is standard. For anti-inflammatory activity, inhibition of carrageenan-induced edema in rodent models is a validated in vivo approach. Ex vivo analysis of inflammatory markers (e.g., prostaglandins) in serum or tissue homogenates can further elucidate mechanisms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing substituents at the 3-position of the thiazolo-pyridine scaffold?

Substituent introduction at the 3-position requires careful control of nucleophilic addition and catalyst selection . For cyanethylation, equimolar acrylonitrile and pyridine/water (5:1) as a co-solvent enhance reaction efficiency by stabilizing intermediates. Catalytic bases like triethylamine (TEA) improve yields in SN2 alkylation with phenacyl bromides, as seen in multicomponent Thorpe-Ziegler annulation-Friedländer reactions .

Q. What strategies resolve contradictions in biological activity data across structurally similar Thiazolo derivatives?

Discrepancies often arise from substituent electronic effects or metabolic stability . For instance, 5,7-dimethyl groups enhance anti-inflammatory activity by improving lipophilicity, while bulkier substituents (e.g., phenylazo) may reduce bioavailability. Comparative structure-activity relationship (SAR) studies using isosteric replacements and pharmacokinetic profiling (e.g., microsomal stability assays) can clarify these trends .

Q. How can computational methods guide the design of Thiazolo derivatives with enhanced selectivity?

3D-QSAR and molecular docking are critical for rational design. For example, docking studies with cyclooxygenase-2 (COX-2) or aldehyde dehydrogenase 1A1 (ALDH1A1) active sites can predict binding affinities. Scaffold hopping using oxazolo[4,5-b]pyridin-2(3H)-one analogs as templates has successfully identified derivatives with improved selectivity .

Q. What mechanistic insights explain the antiviral inactivity of certain Thiazolo derivatives compared to imidazo analogs?

Imidazo[4,5-b]pyridin-2(3H)-one derivatives often exhibit superior antiviral activity due to their ability to mimic purine bases, enhancing binding to viral polymerases. Thiazolo analogs may lack this mimicry or exhibit poor cellular uptake. Molecular dynamics simulations of viral target interactions (e.g., varicella-zoster virus thymidine kinase) can validate these hypotheses .

Q. How do reaction kinetics differ in Thorpe-Ziegler annulation versus Friedländer condensation for thiazolo-pyridine synthesis?

Thorpe-Ziegler annulation (via mercaptonitrile intermediates) proceeds through SN2 alkylation followed by cyclization, with rate-limiting steps dependent on steric hindrance. In contrast, Friedländer condensation (ketone-thiazolamine coupling) is faster but sensitive to electronic effects on the ketone electrophilicity. Kinetic studies using HPLC monitoring and Arrhenius plots can quantify these differences .

Q. Methodological Considerations

  • Data Validation : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in regiochemistry .
  • Scalability : Pilot-scale reactions using flow chemistry or microwave-assisted synthesis improve reproducibility for multi-step sequences .
  • Toxicity Screening : Prioritize derivatives with low cytotoxicity (IC50 > 50 μM in HEK293 cells) before advancing to in vivo models .

Properties

IUPAC Name

3H-[1,3]thiazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBCOTKTUBAHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)S2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669249
Record name [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152170-29-1
Record name [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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